Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate
Description
Properties
Molecular Formula |
C16H13F6N3O2 |
|---|---|
Molecular Weight |
393.28 g/mol |
IUPAC Name |
propan-2-yl (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate |
InChI |
InChI=1S/C16H13F6N3O2/c1-9(2)27-13(26)3-4-25-8-23-14(24-25)10-5-11(15(17,18)19)7-12(6-10)16(20,21)22/h3-9H,1-2H3/b4-3+ |
InChI Key |
ACPFCPULKUGRNE-ONEGZZNKSA-N |
Isomeric SMILES |
CC(C)OC(=O)/C=C/N1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazole Ring
The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate acylating agents. This step is crucial for establishing the core structure of the compound.
Introduction of Trifluoromethyl Groups
The trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions. This step enhances the compound's lipophilicity and biological activity.
Esterification
The final step involves the esterification of the triazole derivative with isopropyl acrylate under acidic or basic conditions. This reaction is essential for forming the acrylate moiety, which contributes to the compound's reactivity and potential applications.
Reaction Conditions and Reagents
The synthesis of this compound requires careful control of reaction conditions and selection of appropriate reagents. Common conditions include:
- Solvents: Ethyl acetate, acetonitrile, and dichloromethane are commonly used.
- Catalysts: Basic conditions often involve the use of catalysts like N-ethyl-N,N-diisopropylamine.
- Temperature and Pressure: Controlled temperatures and pressures are essential for optimizing yield and purity.
Industrial Production Methods
Industrial production involves optimizing reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
Extensive Research Discoveries
Research on compounds with similar structures to this compound indicates potential applications in:
- Antimicrobial Agents: Compounds with trifluoromethyl-substituted phenyl groups have shown efficacy against drug-resistant bacteria and fungi.
- Medicinal Chemistry: The trifluoromethyl groups enhance biological activity and lipophilicity, making these compounds interesting for medicinal applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the isopropyl group.
Reduction: Reduction reactions can occur, potentially affecting the acrylate moiety or the triazole ring.
Substitution: The trifluoromethyl groups and the triazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate is a synthetic organic compound with a molecular formula of and a molecular weight of 472.18 g/mol. It is characterized by a complex structure that includes a triazole moiety and a bromoacrylate group. The presence of trifluoromethyl groups on the phenyl ring can enhance its biological activity and lipophilicity, making it a candidate for applications in medicinal chemistry.
Note: The search results provided limited information regarding comprehensive data tables, well-documented case studies, and detailed research findings specifically for the applications of "Isopropyl (E)-3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate." Therefore, the following information is based on the available search results and related compounds with similar structural features.
Potential Applications
- Antimicrobial Agents : Compounds with trifluoromethyl-substituted phenyl groups have demonstrated potential as antimicrobial agents. Research suggests they can inhibit the growth of drug-resistant bacteria, indicating their potential in treating infections caused by resistant strains.
- Medicinal Chemistry : The trifluoromethyl groups on the phenyl ring enhance biological activity and lipophilicity, making it an interesting candidate for various applications in medicinal chemistry.
- Pharmaceuticals, Agriculture, and Materials Science : Triazole derivatives are known for their diverse applications in pharmaceuticals, agriculture, and materials science. The presence of trifluoromethyl groups and the triazole ring in its structure suggests potential biological activity and chemical stability.
Mechanism of Action
The mechanism of action of Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl groups may enhance the compound’s binding affinity and stability, leading to more potent biological effects.
Comparison with Similar Compounds
(Z)-Isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate
CAS : 1333152-22-9
Molecular Formula : C₁₆H₁₃F₆N₃O₂
Molecular Weight : 393.28 g/mol
Key Differences :
Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate
CAS : 1642300-93-3
Molecular Formula : C₁₆H₁₂BrF₆N₃O₂
Molecular Weight : ~472.2 g/mol (estimated)
Key Differences :
- Applications : Bromination may improve cross-coupling reactivity in synthesis but introduces additional handling risks (e.g., H318 for eye damage).
Ethyl 3,3-Diphenyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acrylate
CAS: Not specified Molecular Formula: C₁₉H₁₆N₂O₃S Key Differences:
- Heterocycle : Replaces the triazole with a thioxo-oxadiazole ring, altering electronic properties and hydrogen-bonding capacity.
- Synthesis : Prepared via KOH-mediated cyclization in DMF, contrasting with the palladium-catalyzed methods often used for trifluoromethylphenyl-triazole derivatives .
Comparative Data Table
Biological Activity
Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate is a synthetic compound characterized by a triazole moiety and a trifluoromethyl-substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₂F₆N₃O₂
- Molecular Weight : 472.19 g/mol
- CAS Number : 1642300-93-3
The unique structure of this compound includes a trifluoromethyl group that enhances its lipophilicity and biological activity, making it a promising candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. The presence of the trifluoromethyl groups contributes to enhanced pharmacodynamics and pharmacokinetics.
Case Studies on Antimicrobial Efficacy
-
Antifungal Activity :
- Compounds related to triazoles have shown potent antifungal effects against various strains of fungi. For instance, studies have demonstrated that certain triazole derivatives possess higher efficacy than established antifungals like fluconazole against resistant strains of Candida albicans .
- In vitro tests indicated that the compound exhibits minimum inhibitory concentrations (MICs) comparable to or lower than those of traditional antifungal agents, suggesting its potential as an effective treatment for fungal infections .
-
Antibacterial Activity :
- Similar triazole compounds have been reported to inhibit the growth of drug-resistant bacteria. The structural features of this compound may play a crucial role in combating infections caused by resistant strains .
- Specific studies have shown that related compounds can demonstrate significant activity against Staphylococcus aureus and Escherichia coli, indicating the potential for clinical applications in treating bacterial infections .
Anticancer Potential
The anticancer activity of compounds containing triazole rings has been well-documented. This compound is hypothesized to exhibit similar properties.
Research Findings on Anticancer Activity
- In Vitro Studies :
- Several studies have evaluated the cytotoxic effects of triazole derivatives on various cancer cell lines. For instance, compounds with structural similarities have shown IC₅₀ values in the low micromolar range against human colon cancer (HCT116) and breast cancer (T47D) cell lines .
- Molecular docking studies suggest that these compounds may inhibit specific targets involved in cancer cell proliferation, such as tyrosine kinases .
Comparative Analysis of Biological Activity
Q & A
Q. What safety assessments are critical for advancing this compound to preclinical studies?
- Methodological Answer : Conduct Ames tests for mutagenicity and hERG assays for cardiotoxicity. Evaluate maximum tolerated dose (MTD) in rodents and monitor hepatotoxicity via ALT/AST levels. Use structure-toxicity relationship (STR) analysis to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
